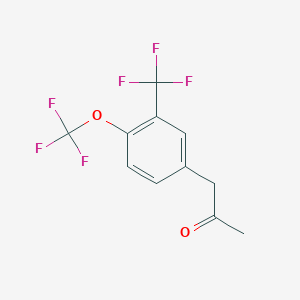
1-(4-(Trifluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Trifluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of trifluoromethoxy and trifluoromethyl groups attached to a phenyl ring, with a propan-2-one moiety
Preparation Methods
The synthesis of 1-(4-(Trifluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the trifluoromethylation of a suitable phenyl precursor, followed by the introduction of the trifluoromethoxy group. The final step involves the formation of the propan-2-one moiety under controlled reaction conditions. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-(Trifluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-(Trifluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and interactions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(4-(Trifluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one can be compared with other similar compounds, such as:
- 1-(4-(Trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one
- 1-(4-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one These compounds share similar structural features but differ in the position or nature of the substituents, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of trifluoromethoxy and trifluoromethyl groups, which impart distinct reactivity and potential applications.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Further research and development are expected to uncover new applications and enhance our understanding of this intriguing compound.
Properties
Molecular Formula |
C11H8F6O2 |
|---|---|
Molecular Weight |
286.17 g/mol |
IUPAC Name |
1-[4-(trifluoromethoxy)-3-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8F6O2/c1-6(18)4-7-2-3-9(19-11(15,16)17)8(5-7)10(12,13)14/h2-3,5H,4H2,1H3 |
InChI Key |
DASZMKKURLWCMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)OC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


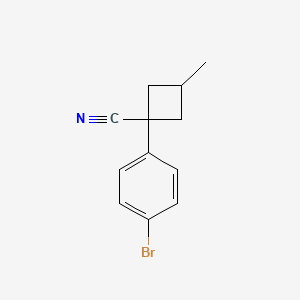
![6,8-Dioxabicyclo[3.2.1]octan-3-ol](/img/structure/B14043062.png)
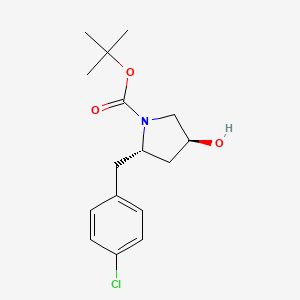
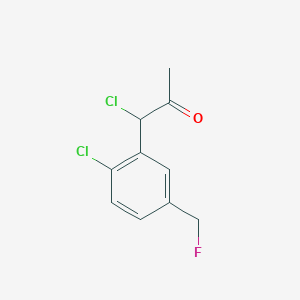
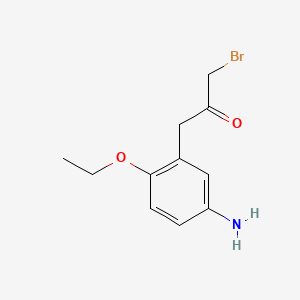

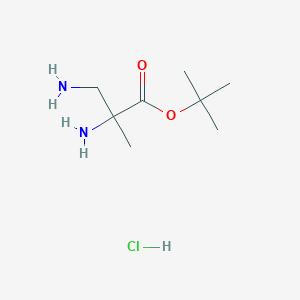

![Ethyl 3-amino-5-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B14043107.png)


![[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea](/img/structure/B14043124.png)


